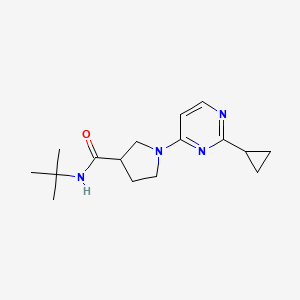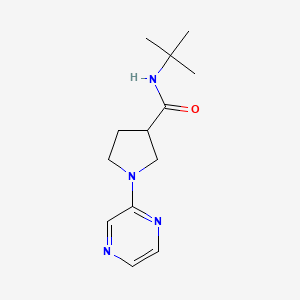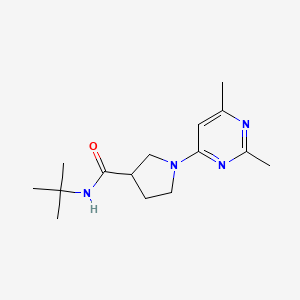![molecular formula C16H24N4O B6469826 6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine CAS No. 2640863-64-3](/img/structure/B6469826.png)
6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an oxan-4-yl group, and a pyrrolidin-3-yl group attached to a pyrimidin-4-amine core
Méthodes De Préparation
The synthesis of 6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the core pyrimidin-4-amine structure. One common synthetic route includes the following steps:
Formation of Pyrimidin-4-amine: : The pyrimidin-4-amine core can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine and β-diketones.
Introduction of Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of Oxan-4-yl Group: : The oxan-4-yl group can be introduced through nucleophilic substitution reactions, where an appropriate oxan-4-yl halide reacts with a nucleophile.
Attachment of Pyrrolidin-3-yl Group: : The pyrrolidin-3-yl group can be attached through a nucleophilic substitution reaction involving a pyrrolidin-3-yl halide and a suitable nucleophile.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional functional groups.
Common reagents and conditions used in these reactions include various solvents, temperature control, and catalysts to ensure efficient reaction pathways. Major products formed from these reactions can include oxidized or reduced derivatives, substituted analogs, and coupled products.
Applications De Recherche Scientifique
6-Cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: : The compound may serve as a ligand in biological studies, interacting with various biomolecules and receptors.
Medicine: : Potential medicinal applications include its use as a lead compound in drug discovery, targeting specific diseases or conditions.
Industry: : In industrial applications, it can be utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, modulating their activity, and influencing biological processes.
Comparaison Avec Des Composés Similaires
. Similar compounds may include other pyrimidin-4-amines with different substituents, such as:
6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-one
6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-ol
These compounds may exhibit similar reactivity but differ in their biological and chemical properties, making this compound unique in its applications.
Propriétés
IUPAC Name |
6-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-2-12(1)15-9-16(18-11-17-15)19-13-3-6-20(10-13)14-4-7-21-8-5-14/h9,11-14H,1-8,10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJJXTBCVKWBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NC3CCN(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6469746.png)
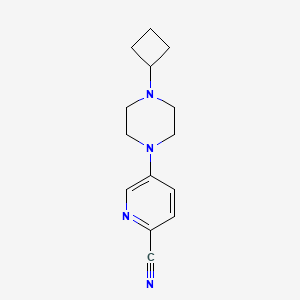
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B6469755.png)
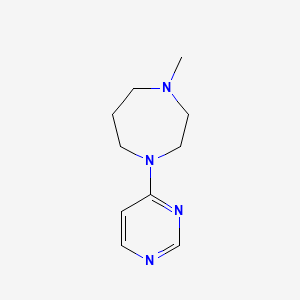

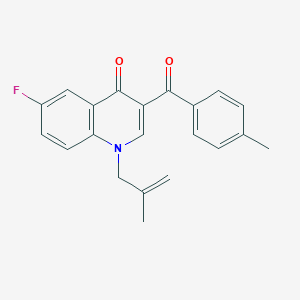
![1-benzyl-N-{2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6469793.png)
![4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6469802.png)
![2-cyclopropyl-6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6469818.png)
![2-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6469824.png)
![N-cyclopropyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B6469829.png)
